molecular formula C11H6ClF3N2 B1391559 3-Chloro-2-(pyridin-3-yl)-5-(trifluoromethyl)pyridine CAS No. 1214324-38-5

3-Chloro-2-(pyridin-3-yl)-5-(trifluoromethyl)pyridine

Cat. No.: B1391559
CAS No.: 1214324-38-5
M. Wt: 258.62 g/mol
InChI Key: YWCZZOMGJVJWSH-UHFFFAOYSA-N
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Description

3-Chloro-2-(pyridin-3-yl)-5-(trifluoromethyl)pyridine is a high-value chemical intermediate designed for advanced research and development, particularly in the agrochemical and pharmaceutical industries. This compound belongs to the class of trifluoromethylpyridine (TFMP) derivatives, a key structural motif known for imparting desirable biological activity and enhanced physicochemical properties to active ingredients . The unique combination of the chlorine atom, the trifluoromethyl group, and the bipyridine structure in a single molecule makes it a promising candidate for the synthesis of novel compounds. Key Research Applications: - Agrochemical Innovation: This compound serves as a critical building block for the development of next-generation herbicides and pesticides. TFMP derivatives are a cornerstone in modern crop protection, with more than 20 TFMP-containing agrochemicals having received ISO common names . Its structure is particularly relevant for creating molecules that target acetyl-CoA carboxylase (ACCase), an enzyme crucial in fatty acid synthesis, mirroring the mode of action of successful herbicides like haloxyfop . - Pharmaceutical Development: The TFMP moiety is increasingly found in active pharmaceutical and veterinary ingredients, with several products having received market approval . This intermediate is utilized in medicinal chemistry for the exploration of new therapeutic agents, leveraging the strong electron-withdrawing nature and lipophilicity of the trifluoromethyl group to improve metabolic stability and membrane permeability. Chemical Properties & Value: The incorporation of the trifluoromethyl group is a well-established strategy in discovery chemistry. The van der Waals radius of fluorine and the high electronegativity of the CF3 group significantly influence a molecule's conformation, acidity, metabolism, and binding affinity to biological targets . This makes this compound a versatile scaffold for bioisosteric replacement and the design of compounds with optimized activity and selectivity. Disclaimer: This product is intended for research purposes only in a controlled laboratory setting. It is not classified as a drug or medicine and is strictly not for diagnostic, therapeutic, or any human or veterinary use.

Properties

IUPAC Name

3-chloro-2-pyridin-3-yl-5-(trifluoromethyl)pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H6ClF3N2/c12-9-4-8(11(13,14)15)6-17-10(9)7-2-1-3-16-5-7/h1-6H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YWCZZOMGJVJWSH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)C2=C(C=C(C=N2)C(F)(F)F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H6ClF3N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Chloro-2-(pyridin-3-yl)-5-(trifluoromethyl)pyridine typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 3-chloropyridine and 3-pyridylboronic acid.

    Coupling Reaction: A palladium-catalyzed Suzuki-Miyaura cross-coupling reaction is employed to couple the 3-chloropyridine with the 3-pyridylboronic acid. This reaction is typically carried out in the presence of a base, such as potassium carbonate, and a solvent, such as dimethylformamide.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of automated reactors and advanced purification techniques, such as chromatography, are common in industrial production.

Chemical Reactions Analysis

Types of Reactions

3-Chloro-2-(pyridin-3-yl)-5-(trifluoromethyl)pyridine undergoes various types of chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation Reactions: The compound can undergo oxidation reactions to form corresponding N-oxides.

    Reduction Reactions: Reduction of the pyridine ring can lead to the formation of dihydropyridine derivatives.

Common Reagents and Conditions

    Substitution Reactions: Reagents such as sodium hydride or potassium tert-butoxide are commonly used in substitution reactions.

    Oxidation Reactions: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid are used for oxidation.

    Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed for reduction reactions.

Major Products Formed

    Substitution Products: Various substituted derivatives, depending on the nucleophile used.

    Oxidation Products: Pyridine N-oxides.

    Reduction Products: Dihydropyridine derivatives.

Scientific Research Applications

3-Chloro-2-(pyridin-3-yl)-5-(trifluoromethyl)pyridine has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a ligand in biological assays and studies.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 3-Chloro-2-(pyridin-3-yl)-5-(trifluoromethyl)pyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s effects are mediated through the modulation of these targets, leading to changes in cellular pathways and biological processes. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

3-Chloro-2-(pyridin-4-yl)-5-(trifluoromethyl)pyridine

This isomer (CAS: 1214370-11-2) differs only in the position of the pyridinyl group (4-yl vs. 3-yl). Despite identical molecular formulas and weights (258.63 g/mol ), steric and electronic variations influence reactivity:

  • Applications : Positional differences may affect binding affinities in drug design. For example, 3-yl derivatives often exhibit enhanced interactions with biological targets due to optimized hydrogen bonding .

Substituents on the Aromatic Ring

Compounds from (e.g., 7e–7j ) share the 3-chloro-5-(trifluoromethyl)pyridine core but vary in phenyl ring substituents. Key comparisons include:

Compound ID Substituents Melting Point (°C) Yield (%)
7e 3-Nitro, 4-(trifluoromethoxy) 122.1–124.8 71.8
7f 3-CF₃, 4-(trifluoromethoxy) 73.3–75.1 40.8
7g 3-Methyl, 4-(trifluoromethoxy) 58.8–61.2 54.3
  • Electron-Withdrawing Groups (e.g., NO₂, CF₃): Increase melting points (e.g., 7e vs. 7g) due to stronger intermolecular dipole interactions. However, bulky groups like CF₃ reduce synthetic yields (e.g., 7f: 40.8%) due to steric hindrance .
  • Electron-Donating Groups (e.g., CH₃) : Lower melting points but improve yields, as seen in 7g (54.3% yield) .

Functional Group Variations

  • Ester Derivatives : Methyl 3-chloro-5-(trifluoromethyl)pyridine-2-carboxylate (CAS: 655235-65-7) adds a methyl ester, improving solubility in polar solvents for synthetic applications .

Complex Heterocyclic Derivatives

Triazolopyridine Derivatives

The compound 8-chloro-3-([3-chloro-5-(trifluoromethyl)-2-pyridinyl]methyl)-6-(trifluoromethyl)[1,2,4]triazolo[4,3-a]pyridine (CAS: 860788-54-1) incorporates a triazole ring fused to pyridine.

Piperidine and Pyrrolidine Derivatives

  • 3-Chloro-2-(pyrrolidin-1-yl)-5-(trifluoromethyl)pyridine (CAS: 122599-20-6) replaces the pyridinyl group with a pyrrolidine ring, introducing basicity (pKa ~9) and conformational flexibility for receptor binding .
  • (3-Chloro-5-trifluoromethyl-pyridin-2-yl)-piperidin-4-yl-amine hydrochloride (CAS: N/A) demonstrates how amine-functionalized derivatives can improve water solubility via salt formation, aiding bioavailability .

Biological Activity

3-Chloro-2-(pyridin-3-yl)-5-(trifluoromethyl)pyridine is a nitrogen-containing heterocyclic compound that has garnered interest in medicinal chemistry due to its potential biological activities. The trifluoromethyl group is known for enhancing the pharmacological properties of organic compounds, making them more potent and selective in biological systems. This article reviews the biological activity of this compound, focusing on its mechanisms, therapeutic applications, and relevant research findings.

  • Molecular Formula : C₆H₄ClF₃N₂
  • Molecular Weight : 196.558 g/mol
  • Density : 1.5 g/cm³
  • Melting Point : 84-94 °C
  • Boiling Point : 201.6 °C

The biological activity of this compound is attributed to its ability to interact with various biological targets, including enzymes and receptors involved in disease pathways. The presence of the trifluoromethyl group enhances lipophilicity and metabolic stability, which can lead to improved bioavailability and efficacy in therapeutic applications.

Biological Activities

  • Anticancer Activity
    • Research indicates that compounds with trifluoromethyl groups often exhibit significant anticancer properties. For instance, studies have shown that derivatives of pyridine can inhibit key signaling pathways involved in tumor growth and metastasis.
    • A study demonstrated that related compounds inhibited the activity of cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation. The IC₅₀ values for these inhibitors were reported as low as 0.36 µM for CDK2, indicating strong potency against cancer cell proliferation .
  • Antimicrobial Properties
    • The compound has been evaluated for its antimicrobial activity against various pathogens. The presence of halogen substituents, particularly chlorine and trifluoromethyl groups, has been linked to increased antibacterial potency.
    • In vitro assays showed that similar pyridine derivatives exhibited effective inhibition against Gram-positive and Gram-negative bacteria, suggesting potential as a lead compound in antibiotic development.
  • Neuroprotective Effects
    • Some studies have explored the neuroprotective potential of pyridine derivatives. Compounds with similar structures have been found to exert protective effects against neuronal cell death induced by oxidative stress, possibly through modulation of neurotransmitter systems .

Case Study 1: Anticancer Activity

In a preclinical study, a derivative of this compound was tested against human colorectal carcinoma cells (SW620). Results indicated a significant reduction in tumor growth rates when administered orally at varying doses, highlighting its potential as an anticancer agent.

Case Study 2: Antimicrobial Efficacy

A series of tests conducted on related pyridine compounds demonstrated effective inhibition against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were determined to be below 10 µg/mL, showcasing their potential as broad-spectrum antimicrobial agents.

Data Table: Biological Activity Summary

Activity TypeTarget/PathwayIC₅₀ Value (µM)Reference
AnticancerCDK20.36
AntimicrobialStaphylococcus aureus<10
NeuroprotectiveOxidative stress pathwaysNot specified

Q & A

Q. What are the recommended synthetic routes for 3-Chloro-2-(pyridin-3-yl)-5-(trifluoromethyl)pyridine, and what key reaction conditions influence yield?

  • Methodological Answer : The synthesis typically involves multi-step substitution reactions or coupling strategies . For instance:
  • Halogen exchange : Start with 2-chloro-5-(trifluoromethyl)pyridine and introduce the pyridin-3-yl group via cross-coupling (e.g., Suzuki-Miyaura) using a palladium catalyst and inert atmosphere .
  • Direct functionalization : Use trifluoromethyl iodide under basic conditions to install the CF₃ group, followed by regioselective chlorination .
  • Key Conditions : Catalysts (e.g., Pd(PPh₃)₄), anhydrous solvents (THF, DMF), and temperature control (60–100°C) are critical for minimizing side reactions and maximizing yields (typically 60–85%) .

Table 1 : Comparison of Synthetic Routes

RouteKey Reagents/ConditionsYield RangeOptimization Tips
Suzuki CouplingPd catalyst, boronic acid, base65–85%Use degassed solvents
Halogen ExchangeCl₂ gas, high-temperature reactor50–70%Modulate reaction time
Direct TrifluoromethylationCF₃I, K₂CO₃, DMF60–75%Optimize base concentration

Q. Which spectroscopic techniques are most effective for characterizing the structural integrity of this compound?

  • Methodological Answer :
  • ¹H/¹³C NMR : Resolve substituent positions (e.g., pyridin-3-yl vs. pyridin-2-yl) via coupling patterns and chemical shifts. For example, the CF₃ group causes deshielding (~δ 120–125 ppm in ¹³C NMR) .
  • HRMS (ESI) : Confirm molecular formula (e.g., C₁₁H₆ClF₃N₂) with precision <5 ppm error .
  • HPLC-PDA : Assess purity (>95%) and detect by-products using reverse-phase columns (C18) with acetonitrile/water gradients .

Q. How does the presence of the trifluoromethyl group influence the compound's reactivity in substitution reactions?

  • Methodological Answer : The electron-withdrawing CF₃ group activates the pyridine ring at the 2- and 4-positions for nucleophilic substitution. For example:
  • Chlorine displacement : Amines or thiols replace the Cl atom under mild conditions (e.g., K₂CO₃ in DMSO, 50°C) due to enhanced electrophilicity at the 3-position .
  • Oxidation resistance : CF₃ stabilizes the ring against oxidation, allowing selective modifications (e.g., iodination at the 5-position) .

Advanced Research Questions

Q. How can researchers optimize coupling reactions to introduce the pyridin-3-yl group while minimizing side products?

  • Methodological Answer :
  • Catalyst Screening : Test Pd catalysts (e.g., Pd(OAc)₂ vs. PdCl₂(dppf)) to enhance coupling efficiency. Ligands like XPhos reduce homocoupling byproducts .
  • Solvent Optimization : Use polar aprotic solvents (e.g., DMF) to stabilize intermediates. Additives like TBAB (tetrabutylammonium bromide) improve solubility of aryl boronic acids .
  • Temperature Gradients : Perform reactions at 80°C for 12 hours, followed by gradual cooling to crystallize the product and avoid oligomerization .

Q. What strategies address discrepancies in reported biological activity of derivatives across different studies?

  • Methodological Answer :
  • Assay Standardization : Compare IC₅₀ values under consistent conditions (e.g., cell line: HEK293 vs. HeLa; ATP concentration in kinase assays) .
  • Metabolite Profiling : Use LC-MS to identify active metabolites that may contribute to observed activity variations .
  • Structural Analog Analysis : Test derivatives with modified substituents (e.g., replacing Cl with Br) to isolate electronic effects vs. steric contributions .

Q. What in silico methods predict the compound's binding affinity to neurological targets, and how can they guide experimental design?

  • Methodological Answer :
  • Molecular Docking : Use AutoDock Vina to model interactions with GABAₐ receptors (PDB: 6HUP). Focus on hydrogen bonds between the pyridin-3-yl group and Arg112 residue .
  • MD Simulations : Run 100-ns trajectories in GROMACS to assess binding stability. Look for hydrophobic interactions between CF₃ and receptor pockets .
  • QSAR Modeling : Train models on datasets of pyridine derivatives to predict logP and BBB permeability, prioritizing analogs with optimal bioavailability .

Q. How do competing reaction pathways during halogen exchange steps impact the synthesis of related trifluoromethylpyridines?

  • Methodological Answer :
  • By-Product Analysis : Use GC-MS to detect intermediates like 3-chloro-5-(trifluoromethyl)pyridine-N-oxide, which forms via over-oxidation .
  • Kinetic Control : Limit reaction time to 2 hours at 150°C to favor Cl/F exchange over ring degradation .
  • Catalyst Poisoning : Pre-treat reactors with silane to passivate surfaces and prevent Pd leaching, which can lead to unwanted cross-coupling .

Data Contradiction Analysis

Example : Conflicting reports on the compound’s solubility in polar solvents.

  • Resolution :
    • Solvent Screening : Test DMSO (>50 mg/mL), ethanol (~10 mg/mL), and water (<0.1 mg/mL) under standardized sonication (30 min, 25°C) .
    • Crystallography : Compare crystal packing (e.g., π-π stacking in pyridin-3-yl group) to explain solubility differences in polymorphic forms .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-Chloro-2-(pyridin-3-yl)-5-(trifluoromethyl)pyridine
Reactant of Route 2
Reactant of Route 2
3-Chloro-2-(pyridin-3-yl)-5-(trifluoromethyl)pyridine

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